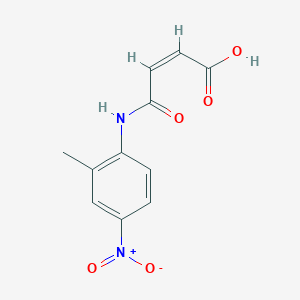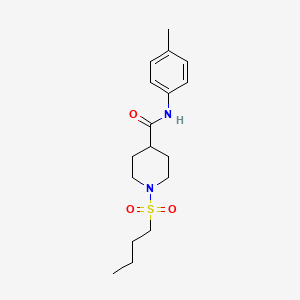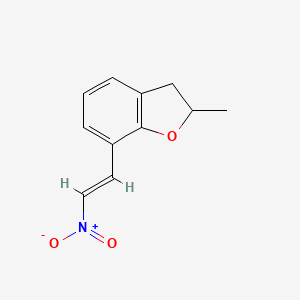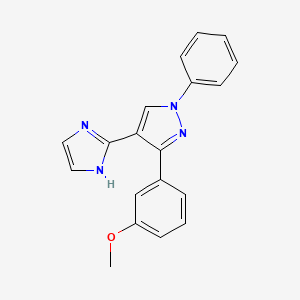
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid is an organic compound that features a unique combination of functional groups, including a nitro group, a carbamoyl group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid typically involves the following steps:
Nitration: The starting material, 2-methyl aniline, undergoes nitration to introduce the nitro group at the para position.
Carbamoylation: The nitrated product is then reacted with phosgene or a suitable carbamoyl chloride to form the carbamoyl derivative.
Acryloylation: Finally, the carbamoyl derivative is subjected to acryloylation using acryloyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acrylic acid moiety can be hydrogenated to form the corresponding saturated acid.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl group.
Major Products Formed
Oxidation: 3-(2-Methyl-4-aminophenylcarbamoyl)-acrylic acid.
Reduction: 3-(2-Methyl-4-nitro-phenylcarbamoyl)-propionic acid.
Substitution: Various substituted carbamoyl derivatives.
科学研究应用
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The acrylic acid moiety can participate in Michael addition reactions, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
3-(2-Methyl-4-nitro-phenylcarbamoyl)-propionic acid: Similar structure but with a saturated acid moiety.
3-(2-Methyl-4-aminophenylcarbamoyl)-acrylic acid: Similar structure but with an amino group instead of a nitro group.
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylamide: Similar structure but with an amide group instead of an acid group.
Uniqueness
3-(2-Methyl-4-nitro-phenylcarbamoyl)-acrylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and acrylic acid moieties allows for diverse chemical transformations and potential therapeutic applications.
属性
IUPAC Name |
(Z)-4-(2-methyl-4-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7-6-8(13(17)18)2-3-9(7)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJLYPZBDPQQEO-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5425556.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B5425561.png)
![(5E)-5-[[4-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5425568.png)
![N-(4-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5425570.png)
![4-methyl-N-{2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl}benzenesulfonamide](/img/structure/B5425574.png)
![2-{[4-ETHYL-5-(4-ISOBUTOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5425582.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5425587.png)
![methyl (Z)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoate](/img/structure/B5425596.png)
![N-[4-(aminocarbonyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5425601.png)

![N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5425638.png)

![6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5425652.png)
